molecular formula C10H15NO2S B6588446 tert-butyl N-(thiophen-3-ylmethyl)carbamate CAS No. 1314538-78-7

tert-butyl N-(thiophen-3-ylmethyl)carbamate

Cat. No.: B6588446
CAS No.: 1314538-78-7
M. Wt: 213.3
InChI Key:
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Description

tert-Butyl N-(thiophen-3-ylmethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(thiophen-3-ylmethyl)carbamate typically involves the reaction of thiophen-3-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid or catalytic hydrogenation.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism by which tert-butyl N-(thiophen-3-ylmethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic conditions, releasing the free amine. The thiophene ring can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate

Uniqueness: tert-Butyl N-(thiophen-3-ylmethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(thiophen-3-ylmethyl)carbamate involves the reaction of tert-butyl carbamate with 3-thiophenemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-thiophenemethanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add tert-butyl carbamate to a solution of 3-thiophenemethanol in a suitable solvent.", "Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-(thiophen-3-ylmethyl)carbamate as a white solid." ] }

CAS No.

1314538-78-7

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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